molecular formula C20H17ClF4N4O4S B13385477 (2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Cat. No.: B13385477
M. Wt: 520.9 g/mol
InChI Key: XEAOPVUAMONVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1146699-66-2) is a chiral sulfonamide derivative with a molecular formula of C₂₀H₁₇ClF₄N₄O₄S and a molecular weight of 520.88 g/mol . Key structural features include:

  • A (4-chlorophenyl)sulfonyl group linked to a fluorinated phenyl ring bearing a 1,2,4-oxadiazol-3-yl substituent.
  • A trifluoropentanamide backbone with (2R)-stereochemistry at the chiral center.
  • SMILES: FC1=CC(C2=NOC=N2)=CC=C1CN([C@@H](C(N)=O)CCC(F)(F)F)S(C3=CC=C(Cl)C=C3)(=O)=O .

The compound is stored at +4°C and shipped at room temperature, suggesting moderate stability under ambient conditions .

Properties

Molecular Formula

C20H17ClF4N4O4S

Molecular Weight

520.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

InChI

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)

InChI Key

XEAOPVUAMONVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Preparation of (R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide

  • Starting Materials : Trifluorobutyraldehyde or (R)-5,5,5-trifluoronorvaline can be used as starting materials.
  • Method : The asymmetric Strecker synthesis or enzymatic processes can be employed to produce the (R)-amino acetamide intermediate, which is then sulfonylated with p-chlorosulphonyl chloride in a suitable aprotic solvent like dichloromethane.

Preparation of 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

  • Starting Materials : 2-fluoro-4-cyanotoluene is brominated with N-bromosuccinimide in a solvent like dichloromethane.
  • Method : The resulting brominated compound is then converted into the oxadiazole derivative through reaction with hydroxylamine and subsequent treatment with an orthoformate in the presence of an acid source.

Coupling Reaction

  • Reagents : (R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide and 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole.
  • Conditions : The coupling is performed in an inert organic solvent (e.g., dichloromethane) with a base such as cesium carbonate.

Analysis and Purification

After synthesis, the compound is typically purified using methods such as fractional crystallization or adsorption chromatography to obtain the desired enantiomer. The purity and structure of the final product can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Data Table: Key Synthesis Steps

Step Reagents Conditions Product
1 Trifluorobutyraldehyde or (R)-5,5,5-trifluoronorvaline Asymmetric Strecker synthesis or enzymatic process (R)-amino acetamide intermediate
2 (R)-amino acetamide, p-chlorosulphonyl chloride Dichloromethane, room temperature (R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide
3 2-fluoro-4-cyanotoluene, N-bromosuccinimide Dichloromethane, AIBN initiator 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
4 (R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide, 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole, cesium carbonate Inert organic solvent, base This compound

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeReagents/ConditionsPurpose
1Asymmetric Strecker SynthesisTrifluorobutyraldehyde, chiral catalystGeneration of enantiomerically pure α-amino intermediate
2Sulfonylationp-Chlorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂Introduction of sulfonamide group at α-position
3Alkylation3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole, Cs₂CO₃, DMFCoupling of benzyl-oxadiazole moiety to sulfonamide nitrogen
4Amide FormationAmmonolysis of ester intermediateConversion of ester to primary amide at pentanamide chain

Sulfonylation of α-Amino Intermediate

The enantiomerically pure (R)-2-amino-5,5,5-trifluoropentanamide undergoes sulfonylation with p-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base :

(R)-2-amino-5,5,5-trifluoropentanamide+ClSO2C6H4ClEt3NCH2Cl2(R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide\text{(R)-2-amino-5,5,5-trifluoropentanamide} + \text{ClSO}_2\text{C}_6\text{H}_4\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{(R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide}

This step introduces the sulfonamide group critical for γ-secretase binding .

Alkylation with Oxadiazole-Benzyl Bromide

The sulfonamide intermediate is alkylated using 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole under basic conditions :

(R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide+BrCH2C6H3F-C2N2OCs2CO3DMF, 20°CAvagacestat\begin{align*} &\text{(R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide} \\ &+ \text{BrCH}_2\text{C}_6\text{H}_3\text{F-C}_2\text{N}_2\text{O} \xrightarrow[\text{Cs}_2\text{CO}_3]{\text{DMF, 20°C}} \text{Avagacestat} \end{align*}

Cesium carbonate deprotonates the sulfonamide nitrogen, enabling nucleophilic attack on the benzyl bromide. DMF facilitates solubility, while mild temperatures prevent oxadiazole decomposition .

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized separately via cyclization of a nitrile intermediate with hydroxylamine :

4-Fluoro-2-(bromomethyl)benzonitrile+NH2OH3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole\text{4-Fluoro-2-(bromomethyl)benzonitrile} + \text{NH}_2\text{OH} \rightarrow \text{3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole}

This heterocycle enhances metabolic stability and target affinity .

Stereochemical Considerations

  • The (R)-configuration at the α-carbon is preserved using enantiomerically pure starting materials .

  • Racemization is minimized via low-temperature reactions and aprotic solvents .

Stability and Degradation

Avagacestat exhibits sensitivity to:

  • Hydrolysis : The sulfonamide and amide groups may degrade under strongly acidic/basic conditions.

  • Oxidation : The oxadiazole ring is susceptible to oxidative cleavage .
    Stability studies recommend storage at 2–8°C in anhydrous environments .

Key Physicochemical Data

PropertyValueSource
Molecular Weight520.88 g/mol
SMILESFC1=CC(C2=NOC=N2)=CC=C1CN([C@@H](C(N)=O)CCC(F)(F)F)S(C3=CC=C(Cl)C=C3)(=O)=O
SolubilitySlight in CHCl₃, MeOH
Storage Conditions2–8°C, protected from moisture

Scientific Research Applications

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

Compound A : (2R)-2-{4-[(Isopropylsulfonyl)Amino}Phenyl)-N-[4-(Trifluoromethyl)-1,3-Thiazol-2-yl]Propanamide ()
  • Molecular Formula : C₁₉H₂₂F₃N₃O₃S₂.
  • Key Features : Contains a thiazole ring and isopropylsulfonyl group.
  • Biological Activity : Exhibits IC₅₀ = 49 ± 10 nM in CXCR2 binding assays, indicating moderate antagonistic activity .

Comparison :

  • The target compound replaces the thiazole with a 1,2,4-oxadiazole , which may enhance metabolic stability due to reduced susceptibility to enzymatic degradation .
Compound B : (2R)-2-{4-{[(2-Chlorophenyl)Sulfonyl]Amino}Phenyl)-N-[4-(Trifluoromethyl)-1,3-Thiazol-2-yl]Propanamide ()
  • Molecular Formula : C₂₀H₁₈ClF₃N₃O₃S₂.
  • Key Features : Features a 2-chlorophenylsulfonyl group instead of 4-chlorophenyl.
  • Biological Activity : IC₅₀ = 40 ± 12 nM , slightly less potent than Compound A .

Comparison :

  • The 4-chlorophenylsulfonyl group in the target compound may provide superior steric alignment with hydrophobic binding pockets compared to Compound B’s ortho-substituted chlorine .
  • The 1,2,4-oxadiazole in the target compound could offer stronger π-π stacking interactions than the thiazole in Compound B, enhancing target affinity .

Fluorinated Aromatic Compounds with Sulfonyl Linkers

Compound C : (2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-Methyl-3-Sulfanyl-Propanoyl]Amino]Ethanoic Acid ()
  • Molecular Formula: C₁₂H₁₄FNO₃S.
  • Key Features: Contains a mercapto-propanoyl group and 4-fluorophenyl moiety.
  • Relevance : Used in studies of enzyme inhibition due to its sulfhydryl group .

Comparison :

  • The trifluoropentanamide chain confers greater lipophilicity (clogP ~3.5 estimated) compared to Compound C’s polar ethanoic acid (clogP ~1.2) .
Compound D : (2R,3S)-N-Cyclopropyl-3-{[(2R)-3-(Cyclopropylmethanesulfonyl)-2-{[(1S)-2,2,2-Trifluoro-1-(4-Fluorophenyl)Ethyl]Amino}Propanoyl]Amino}-2-Hydroxypentanamide ()
  • Molecular Formula : C₂₃H₃₁F₄N₃O₅S.
  • Key Features : Contains cyclopropyl and hydroxypentanamide groups.
  • Relevance : Designed for protease inhibition via sulfonyl-mediated binding .

Comparison :

  • Compound D’s hydroxyl group introduces hydrogen-bonding capacity, which the target compound lacks, possibly affecting solubility .

Oxadiazole-Containing Derivatives

Compound E : 4-[4-(4-Substitutedphenyl)-5-Substitutedthiazol-2-yl]Phenylacetic Acid Derivatives ()
  • Key Features : Combines thiazole and phenylacetic acid moieties.
  • Biological Activity : Dual COX-1/COX-2 inhibition and antibacterial effects (MIC = 2–8 µg/mL) .

Comparison :

  • The target compound’s 1,2,4-oxadiazole may offer superior oxidative stability compared to thiazoles, which are prone to metabolic oxidation .
  • Unlike Compound E, the target compound lacks a carboxylic acid group, reducing ionization at physiological pH and enhancing blood-brain barrier penetration .

Key Insights

  • Structural Advantages : The target compound’s 1,2,4-oxadiazole and 4-chlorophenylsulfonyl groups likely enhance target binding and stability compared to thiazole-based analogs .
  • Pharmacokinetic Potential: High fluorination and rigid backbone suggest favorable bioavailability and CNS penetration, though experimental validation is needed .
  • Research Gaps: No direct cytotoxicity or efficacy data for the target compound are available in the provided evidence, necessitating further studies.

Biological Activity

The compound (2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide is a synthetic molecule with significant potential in pharmacology. Its structural components suggest diverse biological activities, particularly in the treatment of neurodegenerative diseases such as Alzheimer's.

  • Molecular Formula : C20H17ClF4N4O4S
  • Molecular Weight : 520.88 g/mol
  • CAS Number : 1146699-66-2

The compound features a sulfonamide group, which is often associated with various pharmacological activities including antibacterial and enzyme inhibition properties. The presence of the oxadiazole ring may also contribute to its bioactivity by enhancing interactions with biological targets.

Neuroprotective Effects

Research indicates that this compound may be effective in delaying the onset of Alzheimer's disease and related cognitive impairments. The patent literature describes its application in treating conditions such as:

  • Alzheimer's Disease
  • Cerebral Amyloid Angiopathy
  • Mild Cognitive Impairment
  • Down Syndrome .

The mechanism of action is hypothesized to involve inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission which is often impaired in Alzheimer's patients.

Antimicrobial Activity

The sulfonamide moiety has been linked to antibacterial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated:

  • Inhibition of bacterial growth .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Essential for neurotransmitter regulation.
  • Urease : Involved in nitrogen metabolism and linked to certain pathogenic bacteria .

In Vitro Studies

In vitro studies have shown that derivatives of this compound possess significant AChE inhibitory activity. For instance, compounds with similar oxadiazole structures have demonstrated promising results in enhancing cognitive function in animal models .

Molecular Docking Studies

Molecular docking studies indicate that (2R)-2-[(4-chlorophenyl)sulfonyl-[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide binds effectively to target proteins involved in neurodegeneration. The binding affinities suggest potential therapeutic efficacy against neurodegenerative diseases .

Data Summary Table

Activity TypeDescriptionReference
NeuroprotectivePotential treatment for Alzheimer's and cognitive decline
AntimicrobialPossible antibacterial effects based on sulfonamide structure
Enzyme InhibitionAChE and urease inhibition
Molecular DockingEffective binding to neurodegenerative disease targets

Q & A

Basic: What are the common synthetic routes for this compound, and what challenges arise during its synthesis?

The compound requires multi-step synthesis, typically involving sulfonylation, nucleophilic substitution, and coupling reactions. Key steps include:

  • Sulfonylation : Reacting 4-chlorophenylsulfonyl chloride with a fluoro-substituted benzylamine intermediate.
  • Oxadiazole ring formation : Cyclization of nitrile precursors with hydroxylamine under acidic conditions .
  • Challenges : Stereochemical control at the (2R)-configuration and purification of intermediates due to trifluoromethyl groups increasing hydrophobicity. Column chromatography or HPLC is critical for isolating enantiopure forms .

Advanced: How can computational methods optimize the synthesis and predict regioselectivity in oxadiazole formation?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity during oxadiazole cyclization. For example:

  • Mechanistic insights : DFT studies of nitrile-hydroxylamine interactions reveal activation energies favoring 1,2,4-oxadiazole-3-yl over 1,2,5-isomers .
  • Solvent effects : Molecular dynamics simulations optimize solvent choice (e.g., DMF vs. THF) to enhance yields by stabilizing intermediates .

Basic: What spectroscopic techniques are used for structural characterization?

  • NMR : 19F^{19}\text{F}-NMR identifies fluorine environments (e.g., trifluoromethyl vs. aryl-F), while 1H^{1}\text{H}-NMR confirms stereochemistry at the (2R)-position .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the oxadiazole ring (e.g., Acta Crystallographica studies of analogous compounds) .
  • HRMS : Validates molecular formula, particularly for fluorine/chlorine isotopic patterns .

Advanced: How can conflicting biological activity data be resolved?

Contradictions in IC50_{50} values (e.g., COX-2 inhibition vs. no effect) may arise from:

  • Assay conditions : Variations in buffer pH or detergent concentrations alter sulfonamide ionization .
  • Purity : Trace impurities from incomplete sulfonylation (e.g., residual chlorophenyl intermediates) can skew results. Orthogonal assays (SPR vs. enzymatic) and HPLC-UV/MS purity checks are recommended .

Basic: What are the hypothesized biological targets based on structural motifs?

  • Sulfonamide group : Potential inhibition of carbonic anhydrases or COX-2 enzymes, similar to celecoxib analogs .
  • Oxadiazole ring : May act as a bioisostere for carboxylic acids, targeting kinases or GPCRs (e.g., adenosine A2A_{2A} receptors) .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

  • Fluorine substitution : Replace 2-fluoro with 2-chloro to assess halogen bonding effects on target affinity .
  • Oxadiazole modifications : Compare 1,2,4-oxadiazole-3-yl vs. 1,3,4-oxadiazole-2-yl rings using in vitro kinase panels .
  • Trifluoromethyl group : Evaluate metabolic stability via liver microsome assays; deuterated analogs may prolong half-life .

Basic: What in vitro assays are suitable for preliminary activity screening?

  • Enzymatic assays : Fluorescence polarization for kinase inhibition or spectrophotometric COX-2 assays .
  • Cellular models : LPS-stimulated macrophages for anti-inflammatory activity (IL-6/TNF-α ELISA) .

Advanced: How can molecular docking elucidate binding modes despite lacking co-crystal structures?

  • Homology modeling : Build target models (e.g., COX-2) using PDB templates (e.g., 5KIR).
  • Docking validation : Compare poses with known inhibitors (e.g., sulfonamide-COX-2 interactions) .
  • MD simulations : Assess binding stability over 100 ns trajectories; identify key residues (e.g., Arg120 in COX-2) .

Basic: What strategies mitigate solubility issues caused by trifluoromethyl groups?

  • Prodrug design : Introduce phosphate esters at the pentanamide chain .
  • Co-solvents : Use cyclodextrins or PEG formulations in in vivo studies .

Advanced: How can metabolic pathways be predicted to guide toxicity studies?

  • In silico tools : ADMET Predictor™ or GLORYx identifies likely Phase I metabolites (e.g., oxidative defluorination) .
  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled compound for mass balance studies in hepatocytes .

Basic: What analytical methods validate enantiopurity?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA gradients .
  • Polarimetry : Compare [α]D_{D} values against standards .

Advanced: How can high-throughput screening (HTS) prioritize derivatives?

  • Fragment libraries : Test oxadiazole and sulfonamide fragments in SPR-based screens .
  • Machine learning : Train models on PubChem BioAssay data (AID 1259351) to predict cytotoxicity .

Basic: What safety precautions are required for handling fluorinated intermediates?

  • Ventilation : Use fume hoods for volatile fluorinated reagents (e.g., trifluoroacetic anhydride).
  • PPE : Hydrofluoric acid-resistant gloves and face shields .

Advanced: How can cryo-EM resolve conformational dynamics in target binding?

  • Sample prep : Stabilize compound-target complexes with GraFix or amphipols.
  • Data processing : RELION 4.0 classifies dominant conformations (e.g., open vs. closed kinase states) .

Basic: What are the storage conditions to ensure compound stability?

  • Temperature : -20°C under argon to prevent oxidation of the sulfonamide group.
  • Light protection : Amber vials to avoid oxadiazole photodegradation .

Advanced: How can isotopic labeling (e.g., 19F^{19}\text{F}19F-NMR) track cellular uptake?

  • Synthesis : Incorporate 19F^{19}\text{F} at the trifluoromethyl group via Ullmann coupling.
  • Imaging : 19F^{19}\text{F}-MRI quantifies intracellular accumulation in tumor models .

Basic: What computational tools predict logP and pKa for pharmacokinetic profiling?

  • Software : MarvinSketch (ChemAxon) or ACD/Labs calculate logP (~3.2) and pKa (~9.5 for sulfonamide) .

Advanced: How can CRISPR-Cas9 validate target engagement in complex models?

  • KO cells : Generate COX-2/^{-/-} macrophages to confirm on-target anti-inflammatory effects .
  • Transcriptomics : RNA-seq identifies off-target pathways (e.g., NF-κB) .

Basic: What regulatory guidelines apply to preclinical testing?

  • ICH M7 : Control mutagenic impurities (e.g., aryl chlorides) below 1.5 µg/day .
  • OECD 423 : Acute oral toxicity testing in rodents .

Advanced: How can AI-driven retrosynthesis accelerate analog development?

  • Platforms : IBM RXN for Windows or Synthia propose routes using available building blocks (e.g., 4-chlorophenylsulfonyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.